3-Methoxypyran-4-one
Overview
Description
“3-Methoxypyran-4-one” is a chemical compound with the molecular formula C6H6O3 . It has an average mass of 126.110 Da and a mono-isotopic mass of 126.031693 Da .
Synthesis Analysis
The synthesis of compounds similar to “3-Methoxypyran-4-one”, such as 3-hydroxy-4-pyranones, has been discussed in various studies . For instance, kojic acid, a natural product containing a 3-hydroxy-4-pyranone scaffold, is produced by various aerobic microorganisms such as Aspergillus and Penicillium species . The synthesis of these compounds often involves complex chemical reactions and requires a deep understanding of organic chemistry .
Molecular Structure Analysis
The molecular structure of “3-Methoxypyran-4-one” can be analyzed using various techniques such as mass spectrometry . This technique manipulates the molecules by converting them into ions using various ionization sources . With high-resolution mass spectrometry, accurate molecular weights of the intact molecular ions can be measured .
Chemical Reactions Analysis
The chemical reactions involving “3-Methoxypyran-4-one” can be complex and varied . For instance, the Maillard reaction, a non-enzymatic browning reaction, has been studied in relation to compounds similar to "3-Methoxypyran-4-one" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methoxypyran-4-one” can be analyzed using various techniques . These properties are determined by the chemical nature of the compound and can include characteristics such as mass, color, and volume .
Scientific Research Applications
Antiproliferative Activity in Cancer Research
3-Methoxypyran-4-one derivatives have been studied for their potential as antiproliferative agents against cancer. These compounds have shown significant activity against various cancer cell lines, suggesting their use in designing new anticancer therapies .
Role in Organic Synthesis
In the field of organic synthesis, 3-Methoxypyran-4-one serves as a versatile building block. It is used to synthesize a variety of complex molecules, including those with potential pharmacological activities .
Biochemical Significance
This compound plays a role in biochemistry, particularly in the study of enzyme inhibition and metabolic pathways. Its structural similarity to substrates of certain enzymes makes it a valuable tool for understanding biochemical processes .
Cosmetic Formulations
3-Methoxypyran-4-one is utilized in cosmetic formulations, particularly as a skin-whitening agent due to its tyrosinase inhibition properties. It’s a key ingredient in products aimed at reducing skin pigmentation .
Industrial Applications
While specific industrial applications of 3-Methoxypyran-4-one are not directly mentioned, the compound’s derivatives and related research are likely to influence various industrial processes, including the development of new materials and chemicals .
Environmental Impact
Research into the environmental impact of compounds related to 3-Methoxypyran-4-one, such as methoxyflurane, indicates that they may have a lower environmental footprint compared to other commonly used substances. This makes them of interest in sustainable practices .
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzopyran-4-ones, have been reported to exhibit cytotoxic activity against multi-drug resistant cancer cell lines . Therefore, it is plausible that 3-Methoxypyran-4-one may also interact with cellular targets involved in cancer progression.
Mode of Action
Based on the structure-activity relationships of similar compounds, it is possible that 3-methoxypyran-4-one interacts with its targets to induce changes at the molecular level
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways involved in cancer progression
Pharmacokinetics
The presence of a carbonyl and two hydroxyl groups in similar compounds like kojic acid suggests that these molecules would be soluble in water . The low molecular weight, unfavorable lipophilicity, and instability of such compounds, followed by disadvantages of their ADME properties, highlight the need for structural changes .
Result of Action
Similar compounds have been reported to exhibit significant antibacterial, antifungal, anticancer, anticonvulsant, anti-alzheimer’s disease, and metal chelating activities
Action Environment
The stability and activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances
properties
IUPAC Name |
3-methoxypyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-8-6-4-9-3-2-5(6)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLONNGPPUOEELX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypyran-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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